Imidazo[1,5-a]quinoxalin-4(5H)-one
Overview
Description
Imidazo[1,5-a]quinoxalin-4(5H)-one is a fused heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions, mediated by iodine . This method offers moderate to good yields and is environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazoquinoxaline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted imidazoquinoxalines, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
Imidazo[1,5-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase inhibitor, it can modulate intracellular levels of cyclic nucleotides, thereby affecting various cellular processes. The compound’s ability to bind to central benzodiazepine receptors also contributes to its pharmacological effects .
Comparison with Similar Compounds
Imidazo[1,5-a]quinoline: Shares a similar fused ring structure but differs in the position of nitrogen atoms.
Pyrrolo[1,2-a]quinoxaline: Another fused heterocyclic compound with distinct biological activities.
Thiazolo[3,4-a]quinoxaline: Contains a sulfur atom in the ring structure, offering different chemical properties.
Uniqueness: Imidazo[1,5-a]quinoxalin-4(5H)-one is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for drug development and other applications.
Biological Activity
Imidazo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is part of the imidazoquinoxaline family, characterized by a fused bicyclic structure. Its unique chemical properties make it a promising scaffold for drug development. The compound has been investigated for various biological activities, including antimicrobial and anticancer effects, as well as its potential as a phosphodiesterase inhibitor .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of selected derivatives against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3a | Staphylococcus aureus | 0.78 mg/mL |
3b | Bacillus cereus | 0.97 mg/mL |
3c | Escherichia coli | >500 mg/mL |
3d | Pseudomonas aeruginosa | >500 mg/mL |
These results indicate that while some derivatives show promising activity against Gram-positive bacteria like S. aureus and B. cereus, they are less effective against Gram-negative strains such as E. coli and P. aeruginosa .
The antimicrobial action of this compound derivatives is attributed to their ability to disrupt cell wall synthesis and interfere with DNA and RNA synthesis in microorganisms. This mechanism is particularly relevant for compounds modified with quaternary ammonium salts, which enhance their interaction with microbial membranes .
Anticancer Activity
This compound has also been studied for its anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and leukemia. The following table presents findings from recent studies on the anticancer activity of selected derivatives:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Derivative A | Melanoma (A375) | 0.29 |
Derivative B | T-lymphoma (Jurkat) | 0.51 |
Derivative C | Myeloid leukemia (K562) | 0.73 |
The IC50 values indicate that these derivatives possess potent cytotoxicity comparable to established chemotherapeutic agents such as doxorubicin .
The anticancer activity is believed to stem from the ability of this compound to inhibit topoisomerase II and induce DNA intercalation, leading to disrupted DNA replication and cell cycle arrest . Additionally, some studies suggest that these compounds may act as antagonists at benzodiazepine receptors, further contributing to their anticancer effects .
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Antimicrobial Efficacy : A study evaluated a series of derivatives against Staphylococcus aureus and found that modifications at the phenyl position significantly enhanced antimicrobial activity.
- Cytotoxicity in Cancer Models : In vitro experiments demonstrated that specific derivatives effectively reduced cell viability in melanoma models, prompting further investigation into their pharmacokinetics and therapeutic windows.
- Phosphodiesterase Inhibition : Research indicates that this compound acts as a phosphodiesterase inhibitor, suggesting potential applications in treating conditions like asthma or cardiovascular diseases .
Properties
IUPAC Name |
5H-imidazo[1,5-a]quinoxalin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZUDVSNYNWXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CN=CN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573341 | |
Record name | Imidazo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179042-26-3 | |
Record name | Imidazo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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